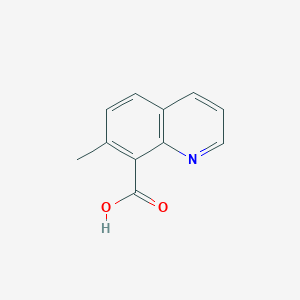
7-methylquinoline-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinoline-8-carboxylic acid is a heterocyclic compound with a quinoline core structure. It is derived from quinoline by the addition of a carboxylic acid group at the 8th position and a methyl group at the 7th position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications.
Mechanism of Action
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.15 (iLOGP), 2.08 (XLOGP3), 2.24 (WLOGP), 1.63 (MLOGP), and 2.28 (SILICOS-IT), with a consensus Log Po/w of 1.88 .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 7-methylquinoline-8-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methylquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst . Additionally, modern synthetic methods such as microwave-assisted synthesis and green chemistry approaches using ionic liquids have been explored to improve yield and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of transition metal catalysts and environmentally benign solvents is common in industrial settings to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with functional groups such as hydroxyl, aldehyde, and halogenated compounds .
Scientific Research Applications
7-Methylquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Comparison with Similar Compounds
- Quinoline-8-carboxylic acid
- 7-Chloroquinoline-8-carboxylic acid
- 8-Hydroxyquinoline
Comparison: 7-Methylquinoline-8-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring, which imparts distinct chemical and biological properties . Compared to quinoline-8-carboxylic acid, the methyl group enhances its lipophilicity and potentially its biological activity . The presence of a chloro group in 7-chloroquinoline-8-carboxylic acid can significantly alter its reactivity and pharmacological profile .
Properties
IUPAC Name |
7-methylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWBAYAPYBVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2883742.png)
![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine](/img/structure/B2883744.png)
![Methyl 2-(2-aminoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate dihydrochloride](/img/structure/B2883745.png)
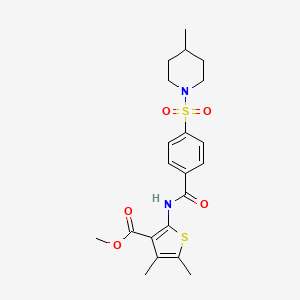
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2883750.png)
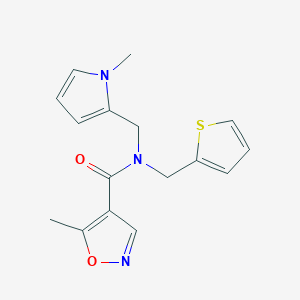
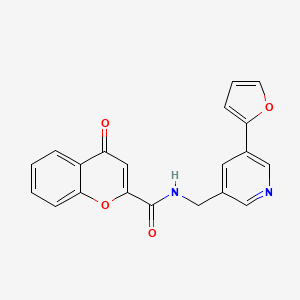
![N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide](/img/structure/B2883755.png)
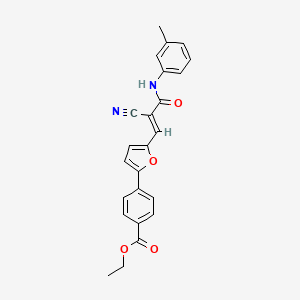
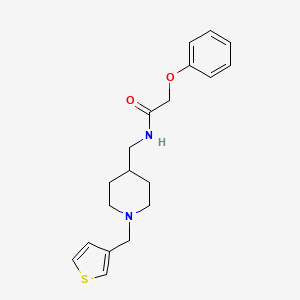
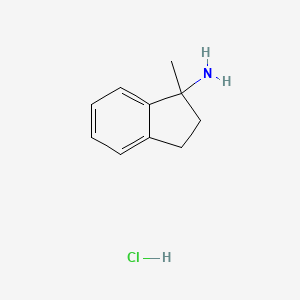
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B2883760.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2883761.png)
![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)
